N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Description
N-[4-(Dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic benzopyran-derived carboxamide compound characterized by a fused bicyclic core structure. The molecule features:
- A 3,4-dihydro-1H-2-benzopyran scaffold with a ketone group at position 1.
- A 3-methyl substituent on the benzopyran ring, contributing to steric and electronic modulation.
This compound is of interest in medicinal chemistry for its structural hybridity, combining features of benzopyrans (known for anti-inflammatory and CNS activity) and carboxamides (common in kinase inhibitors) .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(12-13-6-4-5-7-16(13)17(22)24-19)18(23)20-14-8-10-15(11-9-14)21(2)3/h4-11H,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXBMXKRZBJOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid under acidic conditions. The reaction is often catalyzed by acetic anhydride and pyridine, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural homology with several benzopyran-carboxamide derivatives. Below is a detailed comparison:
Table 1: Structural and Property Comparison
Critical Findings from Comparative Studies
Impact of the 3-Methyl Group: The 3-methyl substituent in the target compound increases molecular weight by ~14 Da compared to Analog 1, contributing to enhanced lipophilicity (LogP +0.5). This modification may improve membrane permeability but could reduce aqueous solubility .
Role of the Dimethylamino Group: Both the target compound and Analog 1 feature a 4-(dimethylamino)phenyl group, which introduces basicity (pKa ~8.5) and enhances solubility in acidic environments. This group is critical for charge-based interactions with targets like COX-2 or kinases .
Methoxy-substituted analogs (e.g., Analog 2) exhibit weaker bioactivity, highlighting the importance of the dimethylamino group for target engagement.
Biological Activity
Chemical Structure and Properties
DMAPB is characterized by its complex structure, which includes a benzopyran moiety and a dimethylamino group. Its molecular formula is , and it exhibits properties that suggest various therapeutic potentials, particularly in the fields of oncology and neuropharmacology.
Anticancer Activity
Research indicates that DMAPB exhibits significant anticancer properties. A study demonstrated that DMAPB induces apoptosis in cancer cell lines, particularly by activating caspase pathways. The compound showed a dose-dependent inhibition of cell proliferation in various cancer types, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Table 1: Anticancer Activity of DMAPB
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | Apoptotic pathway modulation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer activity, DMAPB has shown promise in neuroprotection. Studies have indicated that it can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which is crucial for memory and learning processes.
Table 2: Neuroprotective Activity of DMAPB
Antimicrobial Properties
DMAPB has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure suggests that the dimethylamino group enhances its interaction with bacterial membranes.
Table 3: Antimicrobial Activity of DMAPB
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Case Study 1: In Vivo Efficacy
A recent animal study assessed the efficacy of DMAPB in tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
Case Study 2: Neuroprotective Assessment
In a model of Alzheimer's disease, DMAPB administration resulted in improved cognitive function as measured by behavioral tests, alongside reduced levels of amyloid-beta plaques in the brain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
